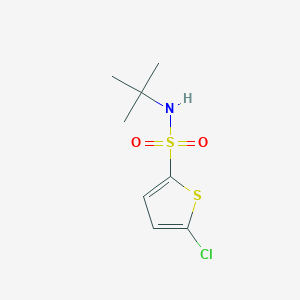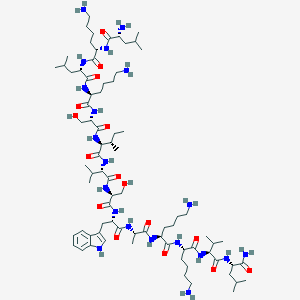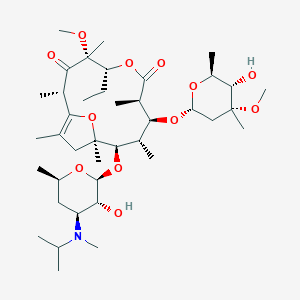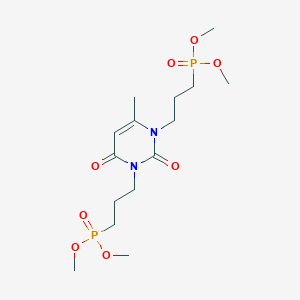
3-Picolyl isothiocyanate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Picolyl isothiocyanate hydrobromide is a chemical compound with the molecular formula C7H7BrN2S . Its molecular weight is 231.113 Da .
Molecular Structure Analysis
The molecular structure of 3-Picolyl isothiocyanate hydrobromide consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms .Chemical Reactions Analysis
Isothiocyanates, including 3-Picolyl isothiocyanate hydrobromide, can be prepared from alkyl and aryl amines . They can also be synthesized from amines and carbon disulfide .Physical And Chemical Properties Analysis
3-Picolyl isothiocyanate hydrobromide has a boiling point of 278.9ºC at 760mmHg and a melting point of 171ºC . Its exact mass is 229.95100 .Aplicaciones Científicas De Investigación
Cancer Research Applications
Isothiocyanates, including derivatives and related compounds, have been investigated for their potential in cancer research. A study by (Tao et al., 2011) discussed the optimization of delivering and imaging cancer cell targeting using anti-proliferative nanoparticle complex. The Fe(III) complex of di(picolyl)amine modified nanospheres showed enhanced uptake in HeLa cells, suggesting a selective cancer cell payload delivery. This illustrates the potential of isothiocyanate-related compounds in developing novel cancer therapeutics.
Materials Science and Detection Techniques
Isothiocyanates and thioureas derived from reactions involving picolyl isothiocyanates have been used to synthesize materials with specific properties. For instance, (Harris et al., 2001) and (Harris et al., 2002) explored the synthesis of anionic transition metal isothiocyanate complexes from metal powders and thiourea, revealing new synthetic routes to materials with potential applications in catalysis and materials science.
Chemical Synthesis and Analytical Applications
Research has also focused on the synthesis and reactivity of isothiocyanates and their applications in chemical synthesis. A novel one-step electrochemical preparation of silver nanoparticles/poly(3-methylthiophene) nanocomposite was discussed by (Arvand et al., 2017), highlighting the utility of isothiocyanates in fabricating sensors for detecting substances like galantamine in biological and environmental samples. Furthermore, the application of isothiocyanates in LC-tandem mass spectrometry and 19F NMR for the determination of biogenic amines in beverages was investigated by (Jastrzębska et al., 2018), showing their significance in developing analytical methodologies.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(isothiocyanatomethyl)pyridine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S.BrH/c10-6-9-5-7-2-1-3-8-4-7;/h1-4H,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDYQDNWXOQSOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=C=S.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375149 |
Source


|
| Record name | 3-Picolyl isothiocyanate hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Picolyl isothiocyanate hydrobromide | |
CAS RN |
147342-57-2 |
Source


|
| Record name | 3-Picolyl isothiocyanate hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)



